molecular formula C10H10ClN3O5 B4305468 3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid

3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B4305468
M. Wt: 287.65 g/mol
InChI Key: DVQDCCVDTUJHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound that features a combination of functional groups, including an amino group, a carboxyl group, a nitro group, and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with a chloro-nitrobenzene derivative, which undergoes a series of reactions including nitration, reduction, and coupling with an appropriate amino acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted aromatic compounds.

Scientific Research Applications

3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid exerts its effects involves interactions with various molecular targets. The amino and carboxyl groups can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in electron transfer and substitution reactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid: is similar to other amino acid derivatives with substituted aromatic rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a chloro group on the aromatic ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(carbamoylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O5/c11-7-2-1-5(14(18)19)3-6(7)8(4-9(15)16)13-10(12)17/h1-3,8H,4H2,(H,15,16)(H3,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDCCVDTUJHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)NC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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